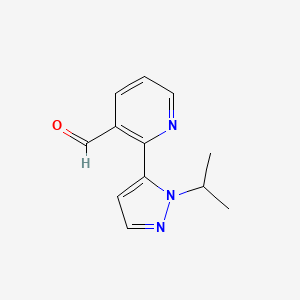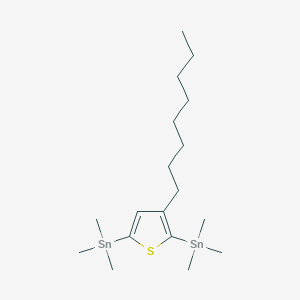
(3-Octylthiophene-2,5-diyl)bis(trimethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Octylthiophene-2,5-diyl)bis(trimethylstannane): is an organotin compound that features a thiophene ring substituted with an octyl group and two trimethylstannane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) typically involves the reaction of 3-octylthiophene with trimethyltin chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, such as alkyl halides or aryl halides, in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the trimethylstannane groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
Chemistry: (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential for the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) .
Biology and Medicine:
Industry: In the industrial sector, (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) is used in the production of advanced materials for electronic devices, including flexible displays and sensors .
Mechanism of Action
The mechanism of action of (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) in organic electronics involves its ability to form conjugated systems with high charge mobility. The trimethylstannane groups facilitate the formation of strong intermolecular interactions, enhancing the material’s electronic properties. The thiophene ring provides a stable backbone for the conjugated system, allowing efficient charge transport .
Comparison with Similar Compounds
Poly(3-octylthiophene-2,5-diyl): A polymer with similar thiophene-based structure but without the trimethylstannane groups.
(3,4-Difluoro-2,5-thiophenediyl)bis(trimethylstannane): A compound with similar stannane substitution but with fluorine atoms on the thiophene ring.
Uniqueness: (3-Octylthiophene-2,5-diyl)bis(trimethylstannane) is unique due to the presence of both an octyl group and trimethylstannane groups, which provide distinct electronic properties and potential for diverse chemical modifications. This combination makes it a valuable building block for advanced materials in organic electronics .
Properties
Molecular Formula |
C18H36SSn2 |
|---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
trimethyl-(3-octyl-5-trimethylstannylthiophen-2-yl)stannane |
InChI |
InChI=1S/C12H18S.6CH3.2Sn/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;;;;;;;/h9H,2-8H2,1H3;6*1H3;; |
InChI Key |
QYFVWNIYYFMIHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)[Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


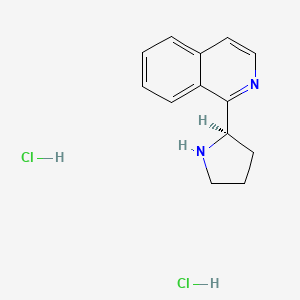
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)

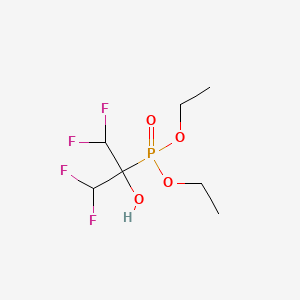

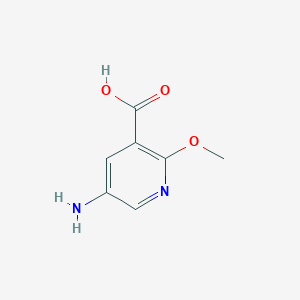
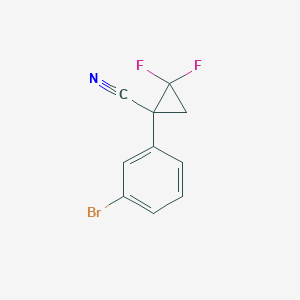
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)


![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
